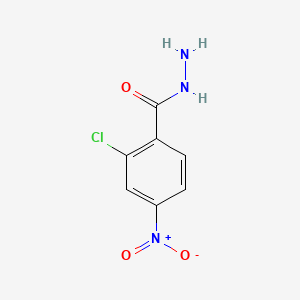

2-Chloro-4-nitrobenzhydrazide

Beschreibung

2-Chloro-4-nitrobenzhydrazide (CAS 67345-78-2) is a benzhydrazide derivative characterized by a nitro group at the 4-position and a chlorine atom at the 2-position of the benzene ring. The compound’s thermodynamic stability is reflected in its Gibbs free energy of formation (ΔfG° = 204.73 kJ/mol) and enthalpy of formation (ΔfH°gas = 76.34 kJ/mol) .

Eigenschaften

IUPAC Name |

2-chloro-4-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c8-6-3-4(11(13)14)1-2-5(6)7(12)10-9/h1-3H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDHQBNLMQYVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217695 | |

| Record name | 2-Chloro-4-nitrobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67345-78-2 | |

| Record name | 2-Chloro-4-nitrobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067345782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67345-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrobenzhydrazide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-nitrobenzhydrazide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride in methanol.

Major Products

Nucleophilic Substitution: Products include substituted hydrazides where the chlorine atom is replaced by the nucleophile.

Reduction: The major product is 2-chloro-4-aminobenzhydrazide.

Wissenschaftliche Forschungsanwendungen

The environmental significance of 2-chloro-4-nitrobenzhydrazide is linked to its role in bioremediation processes. It is a degradation product of 2-chloro-4-nitrophenol, which is a pollutant often found in wastewater.

- Bioremediation : Studies have shown that specific bacterial strains, such as Burkholderia sp., can utilize 2-chloro-4-nitrophenol as a carbon source, effectively degrading it through various metabolic pathways. This highlights the compound's potential in environmental cleanup efforts, particularly in contaminated sites .

Case Study: Biodegradation by Burkholderia sp. RKJ 800

A notable case study involved isolating a bacterial strain capable of degrading 2-chloro-4-nitrophenol. Strain RKJ 800 was identified for its ability to metabolize this compound, leading to the formation of less harmful products like hydroquinone and chlorohydroquinone. The degradation pathway was characterized using advanced chromatographic techniques, confirming the strain's potential for bioremediation applications .

Chemical Synthesis and Research

In synthetic chemistry, this compound serves as a versatile building block for creating more complex chemical entities.

- Synthesis of Derivatives : Researchers have synthesized various derivatives from this compound to explore their biological activities. These derivatives have been evaluated for their interactions with biological targets, showcasing the compound's utility in drug development .

Toxicological Studies

The safety profile of this compound has been investigated due to its potential hazards.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrobenzhydrazide involves its interaction with nucleophiles and reducing agents. The nitro group is a strong electron-withdrawing group, making the compound susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, and the nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: 4-Chloro-3-nitrobenzhydrazide

The positional isomer 4-chloro-3-nitrobenzhydrazide (CAS 77938-04-6) differs in the placement of substituents, with chlorine at the 4-position and nitro at the 3-position. This structural variation significantly alters electronic properties and reactivity. For instance:

- Solubility and Lipophilicity: The log10 octanol-water partition coefficient (logPoct/wat) of 2-chloro-4-nitrobenzhydrazide is 2.25 , whereas 4-chloro-3-nitrobenzhydrazide likely exhibits higher lipophilicity due to the nitro group’s meta position, which reduces hydrogen-bonding capacity.

- Synthetic Utility : 4-Chloro-3-nitrobenzhydrazide is used in coordination chemistry to form metal complexes, while this compound is more commonly employed in Schiff base syntheses .

Functional Group Variations: Benzoic Acid Derivatives

- 4-Chloro-2-nitrobenzoic acid (CAS 99-60-5): This compound replaces the hydrazide group with a carboxylic acid. The presence of the -COOH group enhances acidity (pKa ~1.5–2.5) and water solubility compared to this compound .

- Hydrogen Bonding : In cocrystals with pyrazine, 4-chloro-2-nitrobenzoic acid forms robust O–H···N hydrogen bonds, whereas this compound’s hydrazide group enables N–H···O/N interactions, influencing crystal packing and stability .

Substituted Benzhydrazides

- (E)-N′-(2-Chloro-5-nitrobenzylidene)-4-methoxybenzohydrazide : This Schiff base derivative of this compound incorporates a methoxy group, which increases electron density on the aromatic ring and alters photophysical properties. Single-crystal X-ray studies reveal a planar geometry with intramolecular N–H···O hydrogen bonding, contrasting with the twisted conformation of unmodified benzhydrazides .

- 4-Chloro-N-(2-methoxybenzylidene)-O-benzohydrazide : Substitution with a methoxy group at the 2-position reduces steric hindrance compared to nitro groups, favoring higher conformational flexibility and diverse supramolecular architectures .

Physicochemical and Thermodynamic Data

Table 1 summarizes key properties of this compound and selected analogs:

Biologische Aktivität

2-Chloro-4-nitrobenzhydrazide (C7H6ClN3O3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, metabolism, and degradation pathways, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula: C7H6ClN3O3

- Molecular Weight: 203.59 g/mol

- CAS Number: 3685650

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anti-cancer, and potential applications in treating immunodeficiency diseases. The compound's nitro group is often associated with significant biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For example, studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has also shown promise in cancer research. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways related to cell survival and death.

Metabolism and Degradation Pathways

The metabolism of this compound involves several microbial degradation pathways, primarily through the action of specific bacterial strains.

Case Study: Microbial Degradation

A study highlighted the ability of Burkholderia sp. RKJ800 to degrade 2-chloro-4-nitrophenol (a related compound) through a hydroquinone pathway. This pathway involves the sequential breakdown of complex compounds into simpler metabolites, which can be utilized as carbon sources by bacteria .

Table 1: Metabolic Pathways of Related Compounds

| Compound | Microbial Strain | Key Steps in Degradation |

|---|---|---|

| 2-Chloro-4-nitrophenol | Burkholderia sp. RKJ800 | Hydroquinone pathway leading to complete mineralization |

| 2-Chloro-4-nitrobenzoic acid | Acinetobacter sp. RKJ12 | Oxidative dechlorination followed by reductive catabolism |

Pharmacological Studies

Pharmacological studies have indicated that derivatives of this compound can exhibit enhanced biological activities when co-crystallized with other compounds such as nicotinamide. This co-crystallization can improve stability and bioavailability .

Co-Crystal Formation

The formation of co-crystals with nicotinamide enhances the thermal stability and solubility of the active pharmaceutical ingredient (API). The interaction between these compounds is characterized by hydrogen bonding, which plays a crucial role in their pharmacological efficacy .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicity studies indicate that while the compound exhibits beneficial biological effects, it may also pose risks depending on dosage and exposure routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.